Tetriprofen
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Overview
Description
Tetriprofen is a hydratropic acid derivative patented by the Swiss chemical company CIBA Ltd. It is known for its antinociceptive and anti-inflammatory properties . The molecular formula of this compound is C15H18O2, and it has a molecular weight of 230.3022 . This compound has been investigated for its potential use in various therapeutic applications due to its pharmacological activities.
Preparation Methods
The preparation of Tetriprofen involves synthetic routes that typically include coupling reactions. One method involves subjecting an aryl sulfonium salt to a coupling reaction with boride in a solvent under an inert atmosphere, using alkali and a palladium catalyst . This process results in the formation of the para-substituted aryl compound, which is a key intermediate in the synthesis of this compound.
Chemical Reactions Analysis
Tetriprofen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
Chemistry: It is used as a model compound in synthetic chemistry to develop new methodologies and reaction conditions.
Biology: Tetriprofen’s anti-inflammatory properties make it a candidate for studying inflammatory pathways and mechanisms.
Industry: The compound’s chemical properties are utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Tetriprofen exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins and thromboxanes. These molecules play a crucial role in mediating pain, inflammation, and fever . By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Properties
CAS No. |
28268-43-1 |
---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-[4-(cyclohexen-1-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-11H,2-4,6H2,1H3,(H,16,17) |
InChI Key |
CVBPQTZKZQWEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CCCCC2)C(=O)O |
Origin of Product |
United States |
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